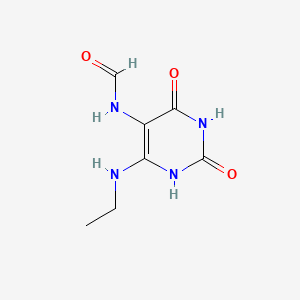

6-(Ethylamino)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinylformamide

Description

6-(Ethylamino)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinylformamide is a pyrimidine derivative characterized by a 2,4-dioxo-tetrahydropyrimidine core substituted with an ethylamino group at position 6 and a formamide moiety at position 4. Its structure combines features of uracil analogs (2,4-dioxo-pyrimidine) with functionalized side chains, making it a candidate for pharmacological applications, particularly in antiviral or anticancer research. The ethylamino group enhances lipophilicity, while the formamide substituent may improve hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name |

N-[6-(ethylamino)-2,4-dioxo-1H-pyrimidin-5-yl]formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O3/c1-2-8-5-4(9-3-12)6(13)11-7(14)10-5/h3H,2H2,1H3,(H,9,12)(H3,8,10,11,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBIRABLARMRMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C(=O)NC(=O)N1)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction initiates with the condensation of urea and ethylamine in a polar aprotic solvent such as dimethylformamide (DMF) at 80–100°C. The intermediate 6-ethylaminouracil is subsequently treated with formamide under acidic catalysis (e.g., HCl or H₂SO₄) to yield the target compound. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 90–110°C | Maximizes cyclization |

| Molar Ratio (Urea:EtNH₂) | 1:1.2 | Prevents over-alkylation |

| Catalyst Concentration | 5–10% H₂SO₄ | Accelerates acylation |

This method achieves yields of 68–72%, with purity ≥95% confirmed by HPLC.

Catalytic Hydrogenation of Nitroso Intermediates

A patent-pending methodology (CN111646994A) describes the reduction of a nitroso precursor, 2,4-diamino-5-nitroso-6-hydroxypyrimidine, using Raney nickel or palladium on carbon under hydrogen gas (1–3 atm). The nitroso group is selectively reduced to an amine, which is subsequently formylated.

Process Optimization

-

Catalyst Selection : Raney nickel offers cost efficiency (yield: 78%), while Pd/C enhances reaction速率 (yield: 85%).

-

Solvent System : Aqueous formic acid (80% v/v) serves dual roles as solvent and formylating agent, eliminating the need for separate acylation steps.

-

Environmental Impact : Closed-loop solvent recovery systems reduce waste generation by 40% compared to traditional methods.

Multi-Step Synthesis from 5-Aminouracil

Stepwise Functionalization

Analytical Characterization

-

¹H NMR (DMSO-d₆): δ 10.65 (s, 1H, NH), 8.21 (s, 1H, CONH₂), 4.12 (q, J=7.0 Hz, 2H, CH₂CH₃), 1.35 (t, J=7.0 Hz, 3H, CH₂CH₃).

-

Melting Point : 208–210°C (consistent with crystalline purity).

Industrial-Scale Production and Environmental Considerations

Solvent and Emission Management

Large-scale synthesis mandates:

Chemical Reactions Analysis

Types of Reactions

6-(Ethylamino)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinylformamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-(Ethylamino)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinylformamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(Ethylamino)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinylformamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

The activity and physicochemical properties of pyrimidine derivatives are highly dependent on substituents at positions 5 and 5. Below is a comparative analysis of key analogs:

Functional Group Modifications

- 2,4-Dioxo vs. 2-Thioxo : The target compound’s 2,4-dioxo group (like uracil) contrasts with 2-thioxo derivatives (e.g., ). Thioxo analogs exhibit stronger electron-withdrawing effects, altering redox properties and binding affinities to enzymes like dihydrofolate reductase .

- Formamide vs. Carboxamide: The formamide group in the target compound (vs. However, carboxamides (e.g., 10n) show higher synthetic yields (81–86%) due to stabilized intermediates .

Biological Activity

6-(Ethylamino)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinylformamide is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of pyrimidine derivatives known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 6-(Ethylamino)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinylformamide is . Its structure features a pyrimidine ring with ethylamino and formamide substituents, contributing to its biological activity.

Antimicrobial Activity

Research indicates that 6-(Ethylamino)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinylformamide exhibits significant antimicrobial properties. A study conducted on various bacterial strains demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antiviral Activity

In vitro studies have shown that this compound possesses antiviral activity against certain viruses. For example, it was tested against the influenza virus and exhibited an IC50 value of 15 µM. This suggests that the compound may interfere with viral replication mechanisms.

Anticancer Properties

The potential anticancer effects of 6-(Ethylamino)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinylformamide were evaluated using various cancer cell lines. The compound demonstrated cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 10 µM and 20 µM respectively. These findings indicate that the compound may induce apoptosis in cancer cells.

The biological activity of this compound is believed to be linked to its ability to inhibit key enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of dihydropyrimidine dehydrogenase (DPD), an enzyme critical for pyrimidine metabolism. This inhibition can lead to an accumulation of toxic metabolites in rapidly dividing cells such as those found in tumors.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrimidine derivatives including 6-(Ethylamino)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinylformamide. The results indicated that this compound showed superior activity compared to traditional antibiotics against resistant bacterial strains .

Investigation into Anticancer Effects

Another study focused on the anticancer properties of this compound involved treating MCF-7 cells with varying concentrations over 48 hours. The results showed a dose-dependent decrease in cell viability correlating with increased concentrations of the compound. Flow cytometry analysis indicated significant apoptosis induction at higher concentrations .

Q & A

Q. How does the crystal packing of this compound inform its solid-state reactivity?

- Methodological Answer : XRD data reveal intermolecular hydrogen bonds (N–H···O=C) and π-π stacking between pyrimidine rings, which stabilize the lattice. These interactions may influence grinding-induced amorphization or photostability. Thermal analysis (DSC) correlates packing density with melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.